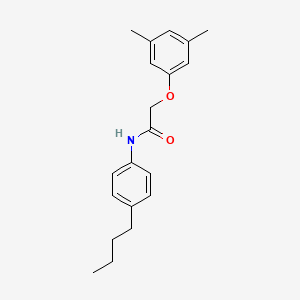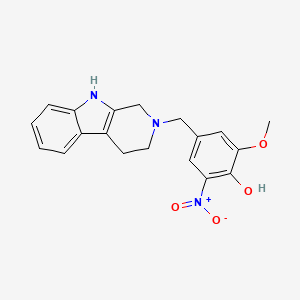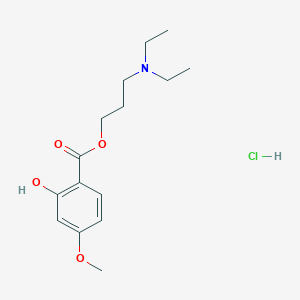![molecular formula C15H22FNO7 B5222233 {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5222233.png)
{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate, also known as FPEE or FPhEE, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FPEE is a derivative of the neurotransmitter serotonin and has been shown to have a range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is not fully understood, but it is believed to act as a serotonin receptor agonist. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been shown to increase serotonin levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been shown to have a range of biochemical and physiological effects. In animal studies, {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been shown to increase serotonin levels in the brain, as well as increase the expression of certain genes related to serotonin signaling. {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has also been shown to decrease the activity of the stress hormone cortisol, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
One advantage of using {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate in lab experiments is its specificity for serotonin receptors. This allows researchers to study the effects of serotonin signaling in a more targeted way. However, one limitation of using {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is its relatively short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate. One area of interest is its potential as a treatment for addiction. {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is its potential as a treatment for mood disorders. {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for these conditions in humans. Finally, further research is needed to determine the long-term effects of {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate on the brain and body, as well as its potential as a therapeutic agent for other conditions.
合成法
The synthesis of {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate involves a series of chemical reactions starting with the precursor compound, 2-fluorophenol. The synthesis method was first described in a 2010 publication by researchers at the University of California, San Francisco. The process involves several steps, including the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol, which is then reacted with ethylene glycol to form {2-[2-(2-fluorophenoxy)ethoxy]ethyl}amine. This compound is then reacted with 2-methoxyethylamine to form the final product, {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate.
科学的研究の応用
{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been the subject of scientific research due to its potential as a therapeutic agent. It has been shown to have a range of effects on the central nervous system, including the modulation of serotonin signaling pathways. {2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been studied in animal models of depression, anxiety, and addiction, and has shown promising results as a potential treatment for these conditions.
特性
IUPAC Name |
N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3.C2H2O4/c1-16-8-6-15-7-9-17-10-11-18-13-5-3-2-4-12(13)14;3-1(4)2(5)6/h2-5,15H,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZYDLVIWPTFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOC1=CC=CC=C1F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5222158.png)
![3-[1-(2,4-dimethoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5222162.png)
![4-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5222170.png)

![2-chloro-6-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5222184.png)



![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5222229.png)
![4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5222238.png)
![1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B5222242.png)

![2-(4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5222246.png)
![1-(1-naphthyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5222247.png)